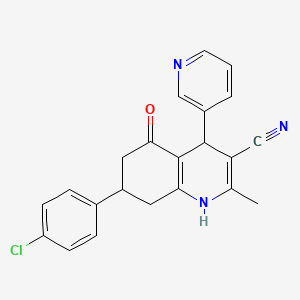
2-Methylpropyl 4-amino-3-phenylbutanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl 4-amino-3-phenylbutanoate;hydrochloride is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is an ester derivative of phenibut, a known anxiolytic and nootropic agent. The addition of the 2-methylpropyl group and the hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-amino-3-phenylbutanoate;hydrochloride typically involves the esterification of phenibut with 2-methylpropanol. One common method is the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropyl 4-amino-3-phenylbutanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Methylpropyl 4-amino-3-phenylbutanoate;hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound’s effects on cellular processes and its potential as a biochemical tool are being explored.
Industry: The compound’s stability and solubility make it suitable for use in various industrial applications, including as an intermediate in the synthesis of other pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methylpropyl 4-amino-3-phenylbutanoate;hydrochloride is believed to be similar to that of phenibut. It likely acts on the GABA (gamma-aminobutyric acid) receptors in the brain, enhancing the inhibitory effects of GABA and producing anxiolytic and nootropic effects . The esterification with 2-methylpropanol may also influence its pharmacokinetics, potentially improving its absorption and distribution in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenibut: The parent compound, known for its anxiolytic and nootropic effects.
Baclofen: A GABA-B receptor agonist used as a muscle relaxant.
Gabapentin: An anticonvulsant and analgesic that also acts on GABA receptors.
Uniqueness
2-Methylpropyl 4-amino-3-phenylbutanoate;hydrochloride is unique due to its esterified structure, which may offer improved pharmacokinetic properties compared to its parent compound, phenibut. This modification could result in better solubility, bioavailability, and potentially enhanced therapeutic effects .
Propriétés
IUPAC Name |
2-methylpropyl 4-amino-3-phenylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(2)10-17-14(16)8-13(9-15)12-6-4-3-5-7-12;/h3-7,11,13H,8-10,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELXLTZBMNATGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC(CN)C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-methoxyphenoxy)-1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B4977852.png)

![[2-(3-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)-2-(2-methylpropoxycarbonylamino)propanoate](/img/structure/B4977858.png)
![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4977863.png)
![5-[(2-methoxy-3-pyridinyl)carbonyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4977877.png)
![3-chloro-N-[[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B4977885.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4977891.png)
![1-[(4-bromophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4977898.png)
![3-{2,5-dimethyl-3-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B4977906.png)
![1-benzyl-4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)piperazine](/img/structure/B4977921.png)
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B4977931.png)
![methyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4977947.png)
